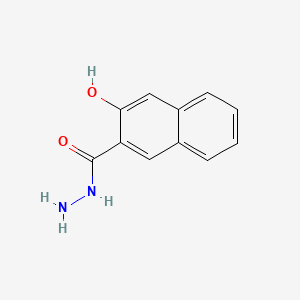

3-Hydroxy-2-naphthohydrazide

Overview

Description

Synthesis Analysis

The synthesis of 3-hydroxy-2-naphthohydrazide involves condensation reactions and its further transformation into complexes with metals such as Cd, Co, Cu, and Zn. These syntheses are characterized by specific analytical techniques including elemental analyses, IR, and UV spectroscopy, providing insights into the structural makeup of the resultant compounds (Qiu Rui, 2011).

Molecular Structure Analysis

Detailed molecular structure analysis, including vibrational spectroscopic studies and quantum chemical calculations, has been conducted on this compound derivatives. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, combined with density functional theory (DFT) calculations, help elucidate the geometrical structure, vibrational wavenumbers, and electronic properties like the HOMO-LUMO gap, providing a comprehensive understanding of the molecular structure (J. Karpagam et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions leading to the synthesis of derivatives such as thiosemicarbazides and 1,2,4-triazole-3-thiones. These reactions involve condensation and cyclization processes, yielding compounds with significant antimicrobial properties against a range of microorganisms (Łukasz Popiołek et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, including their crystal structures, have been extensively studied. X-ray crystallography reveals the configurations and intermolecular interactions within these compounds, providing insights into their stability and reactivity patterns. The detailed crystallographic analysis helps in understanding the material's behavior in various conditions (G. Cheng et al., 2012).

Scientific Research Applications

Catalysis and Oxidation Reactions

- Oxovanadium(V) Complexes : 3-Hydroxy-2-naphthohydrazide forms complexes with mono oxovanadium(V) and shows powerful catalytic activity in the oxidation of various olefins, including cyclic and phenyl-substituted olefins. These complexes demonstrate excellent conversions in the oxidation of cyclic and bicyclic olefins using H2O2 as the terminal oxidant (Monfared, Bikas, & Mayer, 2010).

- Oxidovanadium(V) Complexes : Another study synthesized two mono oxidovanadium(V) complexes of this compound, which displayed catalytic activity in the oxidation of thioanisol at room temperature with excellent conversions (Hosseini-Monfared, Bikas, Mahboubi-Anarjan, Blake, Lippolis, Arslan, & Kazak, 2014).

Fluorescent and Colorimetric Detection

- Probe for Metal Ions : this compound-based probes exhibit selective and sensitive responses towards certain metal ions, like Fe3+ and Cu2+, in water. These probes can be used for detecting these metal ions in various samples, including tap water and ultrapure water (Li, Ma, Sun, Li, Zeng, Xing, & Li, 2019).

Crystal Structure Analysis

- Hydrazone Compounds : The crystal structures of hydrazone compounds derived from this compound have been determined, revealing the trans configurations of the hydrazone molecules. These structures are stabilized by intermolecular hydrogen bonds and π···π stacking interactions (Cheng, Xue, & Yang, 2012).

Antimicrobial Activity

- Thiosemicarbazides and 1,2,4-Triazole-3-thiones Derivatives : Derivatives of this compound have shown notable antimicrobial activity, particularly against Gram-positive bacteria. Some derivatives exhibited higher activity than standard antibiotics against certain bacterial strains (Popiołek, Paruch, Patrejko, Biernasiuk, & Wujec, 2016).

Nonlinear Optical (NLO) Behavior

- Vibrational Spectroscopic Studies : Studies on 3-Hydroxy-2-naphthoic acid hydrazide have revealed its potential for microscopic nonlinear optical behavior. This is indicated by its electric dipole moment and first-order hyperpolarizability, as determined through quantum mechanical calculations (Karpagam, Sundaraganesan, Sebastian, Manoharan, & Kurt, 2010).

Chemosensors and Logic Gates

- Fluorescent Sensor for Metal Ions : A derivative of this compound has been used as a fluorescent sensor for detecting Al3+ ions with a significant change in fluorescence color. This application extends to constructing logic circuits based on its multi-responsive photochromism and fluorescent switching properties (Cui, Tang, & Pu, 2016).

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-2-naphthohydrazide is cyanide ions (CN−) in the environment . Cyanide ions are hazardous to both the environment and humans, and the development of an effective and selective chemosensor for these ions is crucial .

Mode of Action

This compound interacts with its target, the cyanide ions, through a process called deprotonation . This interaction results in a color change from colorless to yellow, which can be observed by the naked eye . The chemosensory potential of this compound is attributed to this deprotonation of the labile Schiff base center by cyanide ions .

Biochemical Pathways

The interaction between this compound and cyanide ions involves a notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol . This charge transfer is indicated by the Frontier Molecular Orbital (FMO) analysis . The Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that in the complex compound, the strongest pure hydrogen–hydrogen bonding was observed between H53 and H58 .

Pharmacokinetics

Its low detection limit (82 μM) suggests a high sensitivity .

Result of Action

The result of the action of this compound is the selective sensing of cyanide ions . This is evidenced by the color change from colorless to yellow, which can be observed by the naked eye . Due to its selective response, this compound can be successfully used for making test strips for the detection of cyanide ions .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of cyanide ions in the environment triggers the deprotonation process, leading to the color change . .

Safety and Hazards

Future Directions

The development of an effective and selective chemosensor for CN- ions has become the need of the hour due to their hazardous impact on the environment and humans . In this regard, the synthesis of novel chemosensors based on 3-Hydroxy-2-naphthohydrazide and aldehyde derivatives that have shown selective sensing of CN- ions has been reported . These chemosensors can be used for making test strips for the detection of CN- ions .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-naphthohydrazide plays a crucial role in biochemical reactions, particularly as a chemosensor for cyanide ions. It interacts with cyanide ions through deprotonation of the labile Schiff base center, resulting in a color change from colorless to yellow . This interaction is characterized by a binding constant value of 4.77 × 10^4 M^-1 and a low detection limit of 8.2 μM . Additionally, this compound forms complexes with aldehyde derivatives, further enhancing its chemosensory potential .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a chemosensor. It influences cell function by detecting and binding to cyanide ions, which can have significant implications for cellular metabolism and signaling pathways . The binding of cyanide ions to this compound can lead to changes in gene expression and cellular metabolism, highlighting its potential as a tool for studying cellular responses to toxic substances .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with cyanide ions. The deprotonation of the Schiff base center by cyanide ions results in a notable charge transfer from this compound to the interacting molecule . This interaction is further supported by density functional theory (DFT) studies, which reveal the formation of hydrogen bonds and charge transfer interactions . These molecular interactions are crucial for the compound’s chemosensory function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its interactions with cyanide ions, which can lead to gradual changes in its chemical structure and function . Long-term studies have shown that this compound maintains its chemosensory properties over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively detects and binds to cyanide ions without causing significant adverse effects . At higher doses, there may be potential toxic effects due to the accumulation of cyanide ions and the resulting metabolic disruptions . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a chemosensor. It interacts with enzymes and cofactors that facilitate the detection and binding of cyanide ions . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its chemosensory function . The distribution of this compound within cells ensures its accessibility to target biomolecules and ions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s activity and function, as they determine its interactions with target biomolecules and its effectiveness as a chemosensor .

properties

IUPAC Name |

3-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNAQCWUERCJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063797 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 3-Hydroxy naphthoic acid hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5341-58-2 | |

| Record name | 3-Hydroxy-2-naphthoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy naphthoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5341-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5341-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-naphthohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF75J6Z7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.1]octane-2-carboxylic acid, 2-amino-](/img/structure/B1221738.png)

![N-(2,4-diaminoquinazolin-6-yl)-N-[[4-[[(2,4-diaminoquinazolin-6-yl)-formylamino]methyl]phenyl]methyl]formamide](/img/structure/B1221741.png)